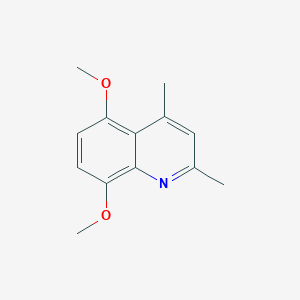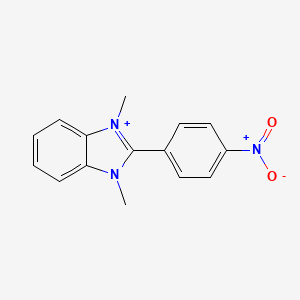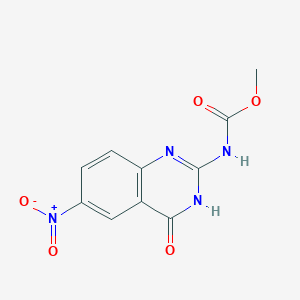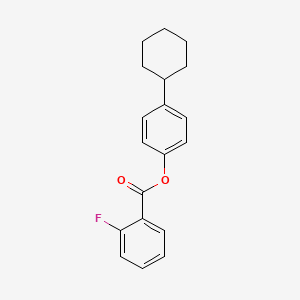![molecular formula C16H16N2O2 B11712785 2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to an aromatic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently converted to the desired hydrazide product.
-
Step 1: Formation of 2-(2-methylphenoxy)acetohydrazide
Reagents: 2-methylphenol, chloroacetic acid, hydrazine hydrate
Conditions: Reflux in ethanol
:Reaction: 2-methylphenol+chloroacetic acid→2-(2-methylphenoxy)acetic acid
2-(2-methylphenoxy)acetic acid+hydrazine hydrate→2-(2-methylphenoxy)acetohydrazide
-
Step 2: Formation of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide
Reagents: 2-(2-methylphenoxy)acetohydrazide, benzaldehyde
Conditions: Acidic or basic medium, room temperature
:Reaction: 2-(2-methylphenoxy)acetohydrazide+benzaldehyde→2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-methylphenoxy)acetohydrazide
- 2-(4-bromo-2-methylphenoxy)acetohydrazide
- 2-(2-methylphenoxy)acetic acid
Uniqueness
2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both phenoxy and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form Schiff bases and undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-5-6-10-15(13)20-12-16(19)18-17-11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,18,19)/b17-11- |
InChI-Schlüssel |
SJNMOPWIYRPCQU-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C\C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)





![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)

![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)
